

Comparative Guide to the "In Vivo" Pharmacokinetic Properties of Indazole-Derived Compounds

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Compound of Interest

Compound Name: **4-fluoro-1H-indazol-3-ol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the "in vivo" pharmacokinetic properties of several notable indazole-derived compounds that have undergone preclinical and clinical development. While specific data for derivatives of "**4-fluoro-1H-indazol-3-ol**" are not publicly available, this guide offers valuable insights by comparing structurally related indazole-containing drugs: Axitinib, Niraparib, Entrectinib, and Pictilisib. The data presented here, sourced from preclinical studies in relevant animal models, serves as a crucial reference for researchers engaged in the discovery and development of novel indazole-based therapeutics.

Comparative Pharmacokinetic Data

The following tables summarize the key "in vivo" pharmacokinetic parameters for selected indazole-derived compounds in various preclinical species. These parameters are essential for predicting a drug's behavior in humans and for designing clinical trials.

Table 1: "In Vivo" Pharmacokinetic Parameters of Axitinib

Parameter	Mouse	Rat	Dog	Monkey
Tmax (h)	2.5 - 4.1	-	-	-
t1/2 (h)	2.5 - 6.1	-	-	-
Bioavailability (%)	58	-	-	-
Clearance (L/h)	14.6	-	-	-
Volume of Distribution (L)	47.3	-	-	-
Data sourced from FDA review documents and preclinical studies. [1] [2]				

Table 2: "In Vivo" Pharmacokinetic Parameters of Niraparib

Parameter	Mouse (Tumor Xenograft)
Tumor-to-Plasma Ratio (at steady state)	3.3
Brain-to-Plasma Ratio (AUC)	~0.3
Data from a comparative preclinical study. [3] [4] [5] [6] [7] [8]	

Table 3: "In Vivo" Pharmacokinetic Parameters of Entrectinib

Parameter	Mouse	Rat	Dog
Absolute Bioavailability (%)	-	31-76	-
Terminal Half-life (h)	3.5 - 11.9	3.5 - 11.9	3.5 - 11.9
Brain/Blood Ratio	0.4	0.6 - 1.0	1.4 - 2.2
Preclinical data for oral solution formulation.[9][10]			

Table 4: "In Vivo" Pharmacokinetic Parameters of Pictilisib (GDC-0941)

Parameter	Mouse	Rat	Dog	Monkey
Tmax (h)	<2	<2	<2	<2
Oral Bioavailability (%)	77.9	-	-	18.6
Clearance (mL/min/kg)	63.7	49.3	11.9	58.6
Volume of Distribution (L/kg)	-	2.52	-	2.94
Data from preclinical characterization studies.[11][12]				

Experimental Protocols

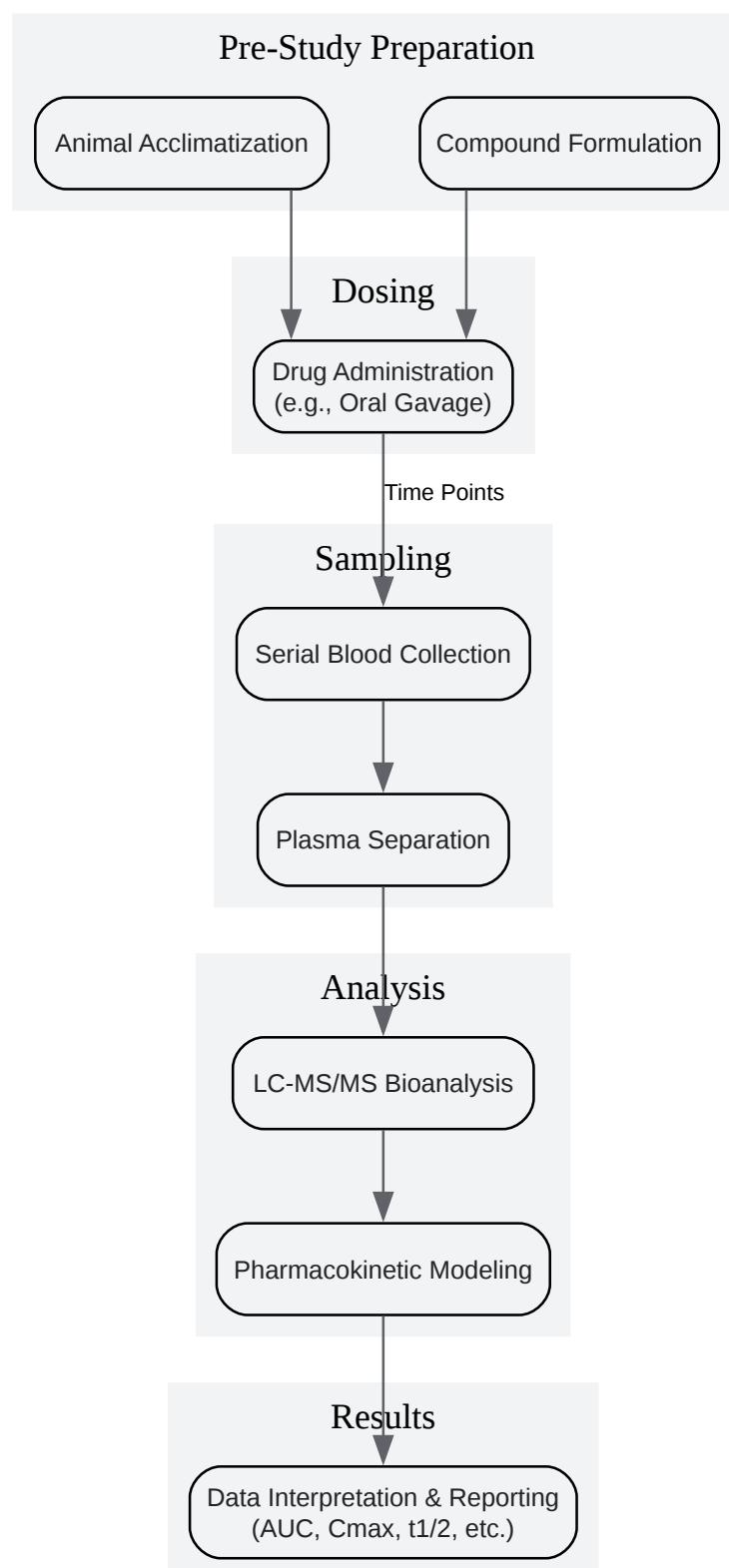
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for "in vivo" pharmacokinetic studies, based on common practices in the field.

Typical "In Vivo" Pharmacokinetic Study in Rodents

- **Animal Models:** Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a brief fasting period before drug administration if required.[13]
- **Drug Formulation and Administration:** The test compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose in water, to ensure solubility and stability. The compound is administered via the intended clinical route, most commonly oral gavage (PO) or intravenous (IV) injection.
- **Blood Sampling:** Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. In rodents, blood is often collected from the tail vein or via cardiac puncture for terminal samples.[13] The blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
- **Bioanalysis:** Plasma concentrations of the drug and its major metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate quantification.
- **Pharmacokinetic Analysis:** The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as Phoenix WinNonlin. Key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t_{1/2}), clearance (CL), and volume of distribution (Vd).

Visualizations

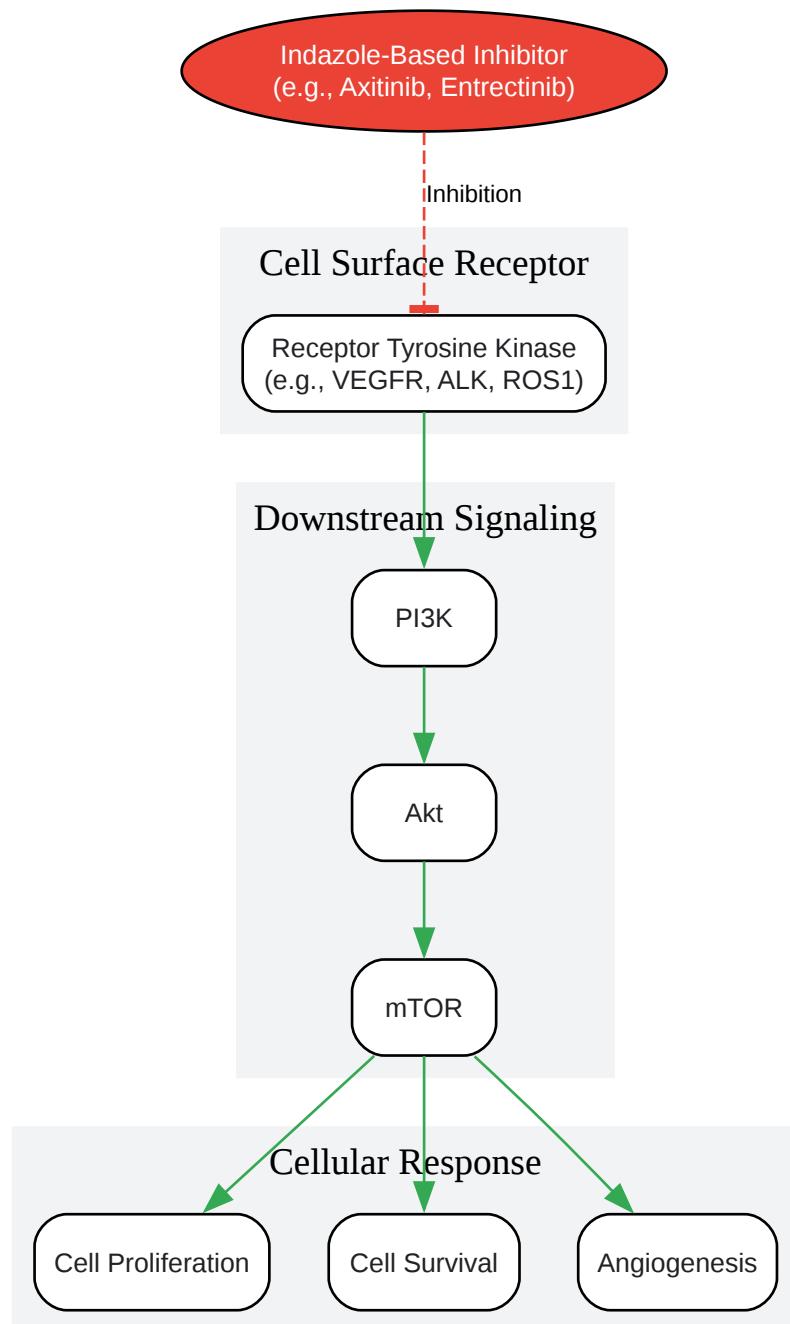
Experimental Workflow for a Typical "In Vivo" Pharmacokinetic Study



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Caption: Workflow of an "in vivo" pharmacokinetic study.

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